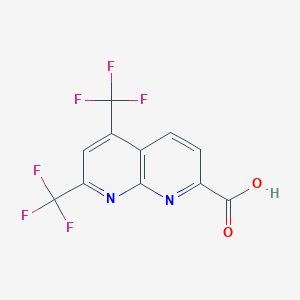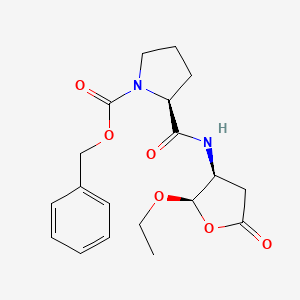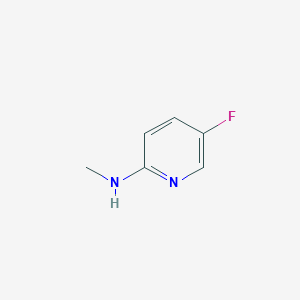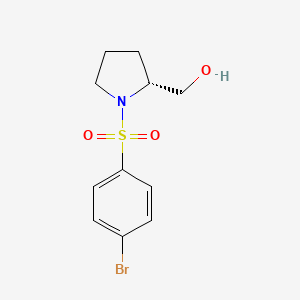
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid
Descripción general
Descripción
5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid is a chemical compound with the empirical formula C10H5F6N3 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate was obtained from the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .Aplicaciones Científicas De Investigación
Hydrogen Bonded Supramolecular Networks
Studies have shown the importance of 5,7-dimethyl-1,8-naphthyridine-2-amine, a close derivative of 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, in forming hydrogen-bonded supramolecular networks with carboxylic acids. These networks were analyzed through X-ray diffraction, IR, and elemental analysis, highlighting the role of noncovalent weak interactions in forming 3D framework structures (Jin, Liu, Wang, & Guo, 2011).
Synthesis of Antibacterial Agents
The synthesis of ethyl 2-trifluoromethyl-1,8-naphthyridine-1-carboxylate, a compound structurally related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been studied for its potential in developing antibacterial agents. This includes the formation of 2-trifluoromethyl-1,8-naphthyridine-3-carboxylic acid hydrazide and its derivatives (Mogilaiah, Rao, & Reddy, 1999).
Catalysis in Amidation Reactions
2,4-Bis(trifluoromethyl)phenylboronic acid, a compound related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines. This has implications in facilitating reactions in organic synthesis (Wang, Lu, & Ishihara, 2018).
Material Science Applications
In material science, compounds like 1,5-bis(4-trifluoromethyl-2-trimellitimidophenoxy)naphthalene, related to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, have been utilized in synthesizing novel poly(amide-imide)s. These materials exhibit high optical transparency and thermal stability, making them suitable for advanced applications (Behniafar & Mohammadparast-delshaad, 2012).
Electrophilic Fluorination in Synthesis
The synthesis of mono- and difluoronaphthoic acids, which are structurally similar to 5,7-Bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid, has been explored. These acids are important in creating aryl carboxamides, a key component in many biologically active compounds (Tagat et al., 2002).
Propiedades
IUPAC Name |
5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N2O2/c12-10(13,14)5-3-7(11(15,16)17)19-8-4(5)1-2-6(18-8)9(20)21/h1-3H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAUWGYAQKRJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3alpha-(2-Methylpropyl)-1,2,3,4,6,7-hexahydro-11balphaH-benzo[a]quinolizine-2beta,9,10-triol](/img/structure/B1444411.png)





![6-Fluoroimidazo[1,2-a]pyridin-2-amine](/img/structure/B1444422.png)



![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-](/img/structure/B1444429.png)

![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
![tert-butyl N-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B1444434.png)